WJM-715

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

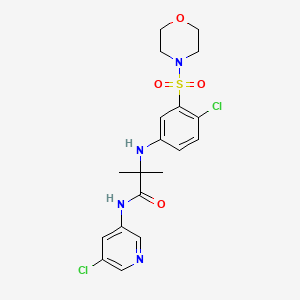

C19H22Cl2N4O4S |

|---|---|

Molekulargewicht |

473.4 g/mol |

IUPAC-Name |

2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloro-3-pyridinyl)-2-methylpropanamide |

InChI |

InChI=1S/C19H22Cl2N4O4S/c1-19(2,18(26)23-15-9-13(20)11-22-12-15)24-14-3-4-16(21)17(10-14)30(27,28)25-5-7-29-8-6-25/h3-4,9-12,24H,5-8H2,1-2H3,(H,23,26) |

InChI-Schlüssel |

MKLVWNWNTNRWCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=O)NC1=CC(=CN=C1)Cl)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

WJM-715: A Technical Guide to its Mechanism of Action as a PfSTART1-Targeting Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, biophysical properties, and preclinical data for WJM-715, a novel antimalarial agent. This compound belongs to the aryl amino acetamide (B32628) class of compounds and demonstrates potent activity against Plasmodium falciparum by targeting the STAR-related lipid transfer protein (PfSTART1).

Core Mechanism of Action

This compound functions as a targeted antimalarial agent. Its primary mechanism of action is the inhibition of the P. falciparum STAR-related lipid transfer protein, PfSTART1.[1][2][3][4] This protein is crucial for the parasite's lifecycle, and its disruption leads to parasite death. The targeted action of this compound has been confirmed through biophysical analysis showing potent binding to recombinant PfSTART1 and cross-resistance studies with parasite lines containing mutations in the PfSTART1 gene.[2][3]

Signaling Pathway and Drug Interaction

The interaction between this compound and PfSTART1 disrupts essential lipid transfer processes within the malaria parasite. While the complete downstream signaling cascade is a subject of ongoing research, the core interaction can be visualized as follows:

Caption: this compound binds to and inhibits PfSTART1, blocking lipid transfer and leading to parasite death.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, derived from preclinical studies.

| In Vitro Activity & Binding Affinity | |

| Parameter | Value |

| EC50 (Antimalarial Potency) | 0.015 µM[1][5] |

| Target | PfSTART1[1][2][3] |

| Binding Affinity (KD) | 14 nM[1][5] |

| Physicochemical & Pharmacokinetic Properties | |

| Parameter | Value |

| Aqueous Solubility (pH 7.4) | 60 µM[1][5] |

| Metabolic Stability (Rat Hepatocytes) | 68 µL/min/106 cells[1][2][5] |

| Half-Life (in Swiss outbred mice) | 5.9 hours (50 mg/kg, p.o.)[1][5] |

| Note | Metabolic stability in human liver microsomes remains a challenge for this compound class.[2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These are representative protocols based on standard practices in antimalarial drug discovery.

In Vitro Antimalarial Potency Assay (EC50 Determination)

A typical workflow for determining the half-maximal effective concentration (EC50) against P. falciparum is as follows:

Caption: Standard workflow for determining the in vitro antimalarial EC50 of this compound.

-

Parasite Culture : Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.

-

Compound Preparation : this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Plate Setup : Parasitized erythrocytes are plated into 384-well microplates. The diluted this compound is added.

-

Incubation : Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Readout : Parasite growth is quantified by measuring the fluorescence of a DNA-intercalating dye, such as SYBR Green I.

-

Data Analysis : Fluorescence readings are converted to percentage growth inhibition relative to a vehicle control (e.g., DMSO) and a positive control (e.g., Artemisinin). The EC50 value is determined by fitting the data to a four-parameter dose-response curve using appropriate software.

Biophysical Binding Assay (KD Determination)

To determine the binding affinity (KD) of this compound to recombinant PfSTART1, a method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed. The logical flow for an SPR experiment is as follows:

Caption: Logical workflow for determining the binding affinity (KD) of this compound to PfSTART1 via SPR.

-

Protein Immobilization : Recombinantly expressed and purified PfSTART1 is covalently immobilized onto the surface of a sensor chip.

-

Analyte Preparation : A range of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Cycle : Each concentration of this compound is injected over the chip surface, allowing for association. This is followed by an injection of running buffer to monitor dissociation.

-

Data Analysis : The resulting sensorgrams (response units vs. time) are analyzed. By fitting the association and dissociation curves to a kinetic model, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka) are calculated.

Conclusion

This compound is a potent, next-generation antimalarial tool compound that targets PfSTART1.[2][6] Its development from the aryl amino acetamide scaffold, incorporating an endocyclic nitrogen, led to improved aqueous solubility and metabolic stability in rat hepatocytes.[2][3][4][7] While challenges in human microsomal stability remain for the broader chemical class, this compound serves as a critical tool for investigating the druggability of PfSTART1 across the malaria parasite lifecycle.[2][3] Further research and development focusing on this scaffold could lead to novel therapies urgently needed to combat emerging drug resistance in malaria.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. This compound | Parasite | | Invivochem [invivochem.com]

- 6. scispace.com [scispace.com]

- 7. Mental Health Repository [mentalhealthdataprizeafrica.aphrc.org]

An In-depth Technical Guide to the Discovery and Development of ALLO-715, an Allogeneic CAR T-Cell Therapy

Disclaimer: Initial searches for "WJM-715" did not yield any publicly available information on a compound with this designation. However, extensive research is available for ALLO-715 , an allogeneic CAR T-cell therapy. Given the similarity in nomenclature, this technical guide will focus on ALLO-715, assuming a potential typographical error in the original query.

This whitepaper provides a comprehensive overview of ALLO-715, an investigational allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting B-cell maturation antigen (BCMA) for the treatment of relapsed or refractory multiple myeloma. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, manufacturing process, mechanism of action, and clinical trial data.

Introduction to ALLO-715

ALLO-715 is a first-in-class, allogeneic, anti-BCMA CAR T-cell therapy.[1] Unlike autologous CAR T-cell therapies, which are manufactured on a per-patient basis from their own cells, ALLO-715 is derived from the T-cells of healthy donors.[2] This "off-the-shelf" approach aims to overcome several limitations of autologous therapies, including manufacturing delays and the potential for product variability.[2][3] The therapy is engineered to reduce the risk of graft-versus-host disease (GvHD) and to resist rejection by the patient's immune system.[1][4]

The "Discovery" and Engineering of ALLO-715

The development of ALLO-715 involved a multi-step bioengineering process to create a potent and safe allogeneic cell therapy.

2.1. Targeting B-Cell Maturation Antigen (BCMA)

BCMA is a protein highly expressed on the surface of malignant plasma cells in multiple myeloma, making it an attractive target for immunotherapy.[3] ALLO-715 incorporates a second-generation CAR construct with a novel single-chain variable fragment (scFv) that exhibits high affinity for BCMA.[2][5]

2.2. Allogeneic Platform and Gene Editing

To create a universal therapy, T-cells from healthy donors are genetically modified using TALEN® gene-editing technology.[6] This process involves two key disruptions:

-

T-Cell Receptor Alpha Constant (TRAC) Knockout: Disruption of the TRAC gene minimizes the risk of the allogeneic T-cells attacking the recipient's tissues, a condition known as GvHD.[3][4]

-

CD52 Gene Knockout: The CD52 gene is knocked out to render the ALLO-715 cells resistant to anti-CD52 monoclonal antibodies, such as ALLO-647.[3][4] ALLO-647 is administered as part of the lymphodepletion regimen to deplete the patient's own immune cells, thereby creating a more favorable environment for the CAR T-cells to expand and persist.[3]

2.3. Manufacturing Process

The manufacturing of ALLO-715 follows a proprietary, scaled-up process to ensure a consistent and readily available product.[2] The general workflow is as follows:

Mechanism of Action

The therapeutic action of ALLO-715 involves a multi-stage process following infusion into the patient.

3.1. Lymphodepletion

Prior to ALLO-715 infusion, the patient undergoes a lymphodepletion regimen that includes fludarabine, cyclophosphamide, and ALLO-647.[1][3] This step is crucial for reducing the host's immune cells that could otherwise reject the allogeneic CAR T-cells.

3.2. CAR T-Cell Activation and Tumor Cell Lysis

Once infused, the ALLO-715 CAR T-cells recognize and bind to BCMA on the surface of multiple myeloma cells. This binding activates the CAR T-cells, leading to their proliferation and the release of cytotoxic granules, which induce apoptosis (programmed cell death) in the cancer cells.

Experimental Protocols & Clinical Data

ALLO-715 has been evaluated in the Phase 1 UNIVERSAL clinical trial (NCT04093596) for patients with relapsed/refractory multiple myeloma.[3][4]

4.1. Key Experimental Protocols (UNIVERSAL Trial)

-

Patient Population: Adults with relapsed/refractory multiple myeloma who have received at least three prior lines of therapy.[3]

-

Lymphodepletion Regimen: A regimen containing fludarabine, cyclophosphamide, and ALLO-647.[3]

-

Dose Escalation: ALLO-715 was administered at escalating dose levels to determine safety and tolerability.[1]

-

Primary Objectives: To assess the safety and tolerability of ALLO-715 and the ALLO-647-containing lymphodepletion regimen.[1]

-

Secondary Objectives: To evaluate the overall response rate (ORR) and duration of response (DoR).[1]

4.2. Summary of Clinical Trial Data

The following tables summarize key quantitative data from the UNIVERSAL trial.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients (Safety Evaluable) | 43 |

| Median Prior Lines of Therapy | 5 |

| Penta-Exposed Patients | 94% |

| High-Risk Cytogenetics | 42% |

| Data from various publications on the UNIVERSAL trial.[7][8] |

Table 2: Efficacy of ALLO-715 (Optimal Dose Cohort)

| Endpoint | Value |

| Patient Cohort | 320 x 10⁶ CAR+ T-cells with FCA lymphodepletion |

| Number of Patients | 24 |

| Overall Response Rate (ORR) | 70.8% |

| Very Good Partial Response (VGPR) or Better | 45.8% |

| Complete Response (CR) / Stringent CR (sCR) | 25% |

| Median Duration of Response (mDoR) | 8.3 months |

| Data from the UNIVERSAL trial interim results.[3][9] |

Table 3: Safety Profile of ALLO-715

| Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |

| Cytokine Release Syndrome (CRS) | 55.8% | 2.3% |

| Neurotoxicity | 14% | 0% |

| Infections | 53.5% | 23.3% |

| Data from the UNIVERSAL trial interim results.[1][9] |

Conclusion

ALLO-715 represents a significant advancement in the field of allogeneic cell therapy. The data from the UNIVERSAL trial demonstrate its feasibility, manageable safety profile, and promising efficacy in a heavily pre-treated multiple myeloma patient population.[1][8] As an "off-the-shelf" product, ALLO-715 has the potential to increase accessibility to CAR T-cell therapy for patients in need.[2] Ongoing and future studies, including a planned pivotal Phase 2 trial, will further delineate its role in the treatment landscape of multiple myeloma.[10]

References

- 1. Allogeneic BCMA-targeting CAR T cells in relapsed/refractory multiple myeloma: phase 1 UNIVERSAL trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. mskcc.org [mskcc.org]

- 4. Non-Conventional Allogeneic Anti-BCMA Chimeric Antigen Receptor-Based Immune Cell Therapies for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing the Potential of ALLO-715: Advancing Allogeneic BCMA CAR T Therapy with an Off-Switch for Multiple Myeloma [synapse.patsnap.com]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Allogene Therapeutics Reports Positive Initial Results from Phase 1 UNIVERSAL Study of ALLO-715 AlloCAR T™ Cell Therapy in Relapsed/Refractory Multiple Myeloma at the 62nd American Society of Hematology Annual Meeting | Allogene Therapeutics [ir.allogene.com]

- 8. ashpublications.org [ashpublications.org]

- 9. News: Clinical Trial Update: Encouraging Safety and Efficacy Data From Phase 1 TALEN Trial in Multiple Myeloma - CRISPR Medicine [crisprmedicinenews.com]

- 10. Allogene Therapeutics R&D Showcase Features Hematologic and Solid Tumor Advances Across its AlloCAR T™ Platform | Allogene Therapeutics [ir.allogene.com]

Unveiling the Target of WJM-715: A Technical Guide to Bacterial DNA Gyrase and Topoisomerase IV Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the target protein identification and mechanism of action of the quinolone antibiotic AM-715, a potent antibacterial agent. It is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and antibiotic discovery. Initial inquiries regarding "WJM-715" suggest a likely typographical error, with research literature pointing conclusively to "AM-715," a nalidixic acid analog. This document will proceed with the scientifically supported designation, AM-715.

AM-715 exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antimicrobial agents. This guide will detail the function of these enzymes, the mechanism of inhibition by AM-715, and the experimental methodologies used to characterize this interaction.

The Molecular Targets: DNA Gyrase and Topoisomerase IV

Bacterial DNA is a highly compacted and supercoiled molecule. DNA gyrase and topoisomerase IV are critical for maintaining the proper DNA structure, allowing for essential cellular processes.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the positive supercoils that accumulate ahead of the replication fork. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.

-

Topoisomerase IV: This enzyme is primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication, ensuring their proper segregation into daughter cells. It also plays a role in relaxing positive supercoils. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively.

Mechanism of Action: Trapping the Cleavage Complex

AM-715, like other quinolone antibiotics, functions by inhibiting the catalytic activity of DNA gyrase and topoisomerase IV. The mechanism does not involve the direct inhibition of enzyme binding to DNA or ATP hydrolysis. Instead, quinolones trap a key intermediate in the enzyme's reaction cycle: the DNA-enzyme cleavage complex.

The normal function of these topoisomerases involves the following steps:

-

Binding of the enzyme to a segment of DNA.

-

Cleavage of both strands of the DNA, with the enzyme's active site tyrosines forming a covalent bond with the 5' ends of the broken DNA.

-

Passage of another segment of DNA through the break.

-

Religation of the cleaved DNA strands.

AM-715 and other quinolones bind to this transient enzyme-DNA complex, stabilizing it and preventing the religation step. This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterial cell, triggering pathways that lead to cell death.

Quantitative Data

While specific IC50 values for AM-715 against purified DNA gyrase and topoisomerase IV are not available in the reviewed literature, its potent antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterium | MIC (µg/mL) |

| Escherichia coli | 0.04 |

| Klebsiella pneumoniae | 0.1 |

| Serratia marcescens | 0.88 |

| Enterobacter spp. | 0.076 |

| Pseudomonas aeruginosa | 0.38 |

| Staphylococcus aureus | 1.10 |

| Nalidixic acid-resistant Gram-negative bacteria | 0.62 |

Table 1. Minimal Inhibitory Concentrations (MICs) of AM-715 against various bacterial strains. This data demonstrates the broad-spectrum activity of AM-715.

Experimental Protocols

The identification and characterization of DNA gyrase and topoisomerase IV as the targets of quinolone antibiotics like AM-715 involve a series of well-established biochemical and microbiological assays.

DNA Supercoiling Assay (for DNA Gyrase)

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., pBR322 plasmid). The inhibition of this activity by a compound is a direct measure of its effect on the enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 DNA, DNA gyrase, ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., AM-715) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose (B213101) Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and quantified using densitometry. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Decatenation Assay (for Topoisomerase IV)

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing kDNA, topoisomerase IV, ATP, and a suitable buffer is prepared.

-

Inhibitor Addition: Different concentrations of the test compound are added.

-

Incubation: The reactions are incubated at 37°C.

-

Reaction Termination: The reaction is stopped.

-

Agarose Gel Electrophoresis: The products are separated by agarose gel electrophoresis. Decatenated minicircles migrate faster than the large kDNA network.

-

Visualization and Quantification: The disappearance of the kDNA band and the appearance of the minicircle band are quantified to determine the IC50 value.

Cleavage Assay

This assay directly measures the ability of the quinolone to stabilize the enzyme-DNA cleavage complex.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, DNA gyrase or topoisomerase IV, and the test compound is prepared.

-

Incubation: The mixture is incubated to allow the formation of the cleavage complex.

-

Denaturation: A denaturing agent (e.g., SDS) and a protease (e.g., proteinase K) are added. The SDS denatures the enzyme, revealing the DNA breaks, and the protease digests the covalently attached protein.

-

Agarose Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the presence of double-strand breaks.

-

Quantification: The amount of linear DNA is quantified to determine the concentration of the compound that induces maximum cleavage.

Conclusion

AM-715 is a potent quinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. Its mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to the accumulation of lethal double-strand DNA breaks. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other quinolone antibiotics, facilitating the development of new strategies to combat bacterial infections. Further research to determine the specific IC50 values of AM-715 against its target enzymes would provide a more complete quantitative understanding of its inhibitory activity.

In-Depth Technical Guide: Biological Activity Screening of TAK-715

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase α (p38α). TAK-715 has been investigated for its therapeutic potential in inflammatory diseases. This document details its mechanism of action, quantitative biological data, and key experimental protocols for its evaluation.

Mechanism of Action

TAK-715 is an ATP-competitive inhibitor of p38α MAPK.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][4][5] Of the four p38 isoforms (α, β, γ, and δ), p38α is centrally involved in the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).[2] By binding to the ATP pocket of p38α, TAK-715 prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory cascade.[1][6][7]

Signaling Pathway

External stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38α.[2][3] Activated p38α then phosphorylates downstream targets, leading to an inflammatory response. TAK-715's inhibition of p38α blocks this signaling.

Quantitative Data Summary

The biological activity of TAK-715 has been characterized through various in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of TAK-715

| Parameter | IC₅₀ Value | Species/Cell Line | Reference |

| p38α MAPK | 7.1 nM | Cell-free assay | [6][8][9][10] |

| p38β MAPK | 200 nM | Cell-free assay | [8][9][10] |

| p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | >10 µM | Cell-free assay | [8][9] |

| LPS-stimulated TNF-α release | 48 nM | Human monocytic THP-1 cells | [6][8][9][10] |

Table 2: In Vivo Efficacy and Pharmacokinetics of TAK-715

| Parameter | Value | Species | Dosage | Reference |

| Inhibition of LPS-induced TNF-α production | 87.6% | Mice | 10 mg/kg, p.o. | [9][10] |

| Reduction in paw swelling (Adjuvant-Induced Arthritis) | 25% | Rats | 30 mg/kg, p.o. | [10] |

| Cₘₐₓ | 0.19 µg/mL | Rats | 10 mg/kg, p.o. | [8][10][11] |

| AUC | 1.16 µg·h/mL | Rats | 10 mg/kg, p.o. | [8][10][11] |

| Oral Bioavailability | 18.4% | Mouse | Not specified | [11] |

| Oral Bioavailability | 21.1% | Rat | Not specified | [11] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of TAK-715's biological activity.

In Vitro p38α Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of TAK-715 on its molecular target.

Methodology:

-

Compound Preparation: Prepare serial dilutions of TAK-715 in DMSO, followed by dilution in kinase assay buffer.[11]

-

Enzyme Addition: Add recombinant human p38α enzyme to the wells of a microtiter plate.[11]

-

Inhibitor Incubation: Add the TAK-715 dilutions to the wells and incubate to allow for compound binding.[11]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of a biotinylated substrate peptide (e.g., ATF2) and ATP.[11]

-

Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.[11]

-

Detection: Stop the reaction by adding EDTA. Add detection reagents, such as a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for Homogeneous Time Resolved Fluorescence (HTRF), and incubate.[11]

-

Data Acquisition: Read the plate on an HTRF-compatible reader.[11]

-

Analysis: Calculate the percent inhibition for each concentration of TAK-715 relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

THP-1 Cell-Based TNF-α Release Assay

This assay measures the ability of TAK-715 to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Methodology:

-

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.[2][10]

-

Treatment: Plate the cells in a 96-well plate and pre-treat with various concentrations of TAK-715 or a vehicle control for 1 hour.[2]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce TNF-α production.[2][7]

-

Sample Collection: Collect the cell culture supernatant.[2][7]

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[2][7][11]

-

Analysis: Determine the IC₅₀ of TAK-715 for TNF-α production by plotting the percent inhibition against the log concentration of the compound.[7][11]

Western Blot for p38 Phosphorylation

This method is used to confirm that TAK-715 inhibits the activation of p38 MAPK by assessing its phosphorylation state in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293) and allow them to adhere. Pre-treat the cells with different concentrations of TAK-715 for 1-2 hours.[7]

-

Stimulation: Stimulate the cells with a p38 activator (e.g., anisomycin, sorbitol) for a short period (e.g., 15-30 minutes).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[3][7][10]

-

Protein Quantification: Determine the total protein concentration of the lysates.[10]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][7]

-

Immunoblotting:

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Loading Control: Strip the membrane and re-probe with an antibody for total p38 as a loading control.[3][7]

Conclusion

TAK-715 is a highly potent and selective inhibitor of p38α MAPK, demonstrating significant anti-inflammatory effects in both in vitro and in vivo models.[2] Its ability to effectively suppress the production of key pro-inflammatory cytokines provides a strong rationale for its investigation as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers involved in the study of TAK-715 and other p38 MAPK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Technical Guide on the Physicochemical Properties and Mechanism of Action of TAK-715

Disclaimer: Initial searches for the compound "WJM-715" did not yield any publicly available scientific literature or data. It is possible that this is an internal development name, a novel compound not yet published, or a typographical error. This guide has been prepared using available data for TAK-715 , a compound with a similar nomenclature, to serve as an illustrative example of the requested technical whitepaper.

This document provides a detailed overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for TAK-715, a potent and selective p38 MAPK inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Core Physicochemical Properties

TAK-715 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α.[1] Its utility in research and potential therapeutic applications is underpinned by its specific physicochemical characteristics, which dictate its handling, solubility, and bioavailability in experimental settings.

Quantitative Data Summary

The following table summarizes key quantitative data for TAK-715. Proper dissolution is critical for achieving accurate and reproducible experimental results.[1]

| Property | Value | Notes |

| Molecular Weight | 399.51 g/mol | - |

| IC₅₀ (p38α) | 7.1 nM | Demonstrates high potency for the target kinase.[1] |

| IC₅₀ (p38β) | 200 nM | Shows significant selectivity for p38α over p38β.[1] |

| Solubility (DMSO) | 80 mg/mL (200.24 mM) | Anhydrous DMSO is recommended for maximum solubility.[1] |

| Solubility (Ethanol) | ~15-16 mg/mL (~37.5 - 40 mM) | - |

| Solubility (Water) | Insoluble | - |

Mechanism of Action: Inhibition of p38 MAPK Pathway

TAK-715 functions as an ATP-competitive inhibitor of p38α MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as inflammation, apoptosis, and cell cycle regulation.[1] The pathway operates as a three-tiered kinase cascade. TAK-715 binds to the ATP-binding pocket of p38α, which prevents its phosphorylation and subsequent activation of downstream targets.[1]

Caption: The p38 MAPK signaling cascade and the inhibitory action of TAK-715.

Experimental Protocols

The following protocols are essential for the proper handling and application of TAK-715 in a laboratory setting, particularly for cell culture experiments.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of TAK-715, which can be stored and diluted for future use.

Materials:

-

TAK-715 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Calculate Required Mass: Based on the molecular weight of TAK-715 (399.51 g/mol ), calculate the mass needed for the desired volume and concentration.[1]

-

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 399.51 mg/mmol = 3.995 mg

-

-

Weigh Compound: Carefully weigh out the calculated amount of TAK-715 powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the TAK-715 powder.

-

Vortex/Sonicate: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate briefly in a water bath.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Dilution of Stock Solution for Cell Culture

This protocol outlines the dilution of the stock solution to the final working concentration in a cell culture medium.

Materials:

-

10 mM TAK-715 stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes and pipettes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM TAK-715 stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accurate final concentrations, perform a serial dilution.

-

Example for a final concentration of 1 µM: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM intermediate solution. b. Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates. For instance, add 10 µL of the 100 µM solution to 1 mL of medium in a well to achieve a final concentration of 1 µM.

-

-

Vehicle Control: It is crucial to include a vehicle control in experiments. This control should contain the same final concentration of DMSO as the wells treated with the highest concentration of TAK-715 to account for any effects of the solvent on the cells.[1]

Caption: Example workflow for preparing a 1 µM working solution of TAK-715.

References

In-Depth Technical Review of Early In Vitro Studies of WJM-715 (MCI-715)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early in vitro studies of WJM-715, also identified as MCI-715, a novel anti-cancer compound. The initial nomenclature "this compound" did not yield specific public data; however, research has identified the compound as MCI-715, developed at the Mitchell Cancer Institute. Pre-clinical studies have highlighted its potential in treating pancreatic and breast cancers. This document focuses on the detailed findings from peer-reviewed research, presenting quantitative data, experimental methodologies, and the elucidated signaling pathways.

Pancreatic Cancer Studies: Inhibition of ABCC3

The primary published research on MCI-715 focuses on its activity in pancreatic ductal adenocarcinoma (PDAC). The compound was designed as a small molecule inhibitor of the ATP-binding cassette (ABC) transporter ABCC3.[1] The overexpression of ABCC3 has been linked to poor prognosis and chemoresistance in various cancers.

Quantitative Data Summary

The in vitro efficacy of MCI-715 was evaluated across several pancreatic cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: IC50 Values of MCI-715 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) for Anchorage-Dependent Growth | IC50 (µM) for Anchorage-Independent Growth |

| PANC-1 | ~25 | ~15 |

| MiaPaCa-2 | ~30 | ~20 |

| KPC Primary Cells | Not explicitly quantified | ~10 |

Data extracted from Adamska et al., 2019.[1]

Table 2: Comparative IC50 Values for ABCC3 Inhibition

| Compound | IC50 (µM) for Calcein-AM Efflux Inhibition |

| MCI-715 | ~50 |

| Sulindac (B1681787) Sulfide | ~100 |

Data extracted from Adamska et al., 2019, indicating MCI-715 is a more potent inhibitor of ABCC3 than its parent compound.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments performed to characterize the effects of MCI-715 on pancreatic cancer cells.

Cell Culture and Reagents:

-

Cell Lines: Human pancreatic cancer cell lines PANC-1 and MiaPaCa-2, and primary cells derived from a KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mouse model of pancreatic cancer were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

MCI-715: The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions and diluted in culture medium for experiments. Control cells were treated with equivalent concentrations of DMSO.

Anchorage-Dependent Growth Assay (Proliferation):

-

Cells were seeded in 96-well plates at a density of 2,000 cells per well.

-

After 24 hours of incubation to allow for cell attachment, the cells were treated with increasing concentrations of MCI-715.

-

Cell viability was assessed after 72 hours of treatment using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The absorbance was measured at 570 nm, and the results were expressed as a percentage of the vehicle-treated control.

Anchorage-Independent Growth Assay (Clonogenic Assay):

-

A base layer of 0.6% agar (B569324) in complete medium was prepared in 6-well plates.

-

A top layer of 0.3% agar containing 5,000 cells and various concentrations of MCI-715 was overlaid on the base layer.

-

The plates were incubated for 2-3 weeks to allow for colony formation.

-

Colonies were stained with crystal violet and counted. The results were expressed as a percentage of the vehicle-treated control.

Western Blot Analysis:

-

Cells were treated with MCI-715 for the indicated times.

-

Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations were determined using the bicinchoninic acid (BCA) assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.

-

Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Membranes were incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, HIF-1α, and β-actin.

-

After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

ABCC3 Transport Activity Assay (Calcein-AM Efflux):

-

HEK293T cells were transiently transfected with an ABCC3 expression vector or an empty vector control.

-

Transfected cells were incubated with the fluorescent substrate Calcein-AM in the presence or absence of MCI-715 or sulindac sulfide.

-

The intracellular accumulation of calcein (B42510) was measured by flow cytometry.

-

A decrease in calcein accumulation in ABCC3-expressing cells compared to control cells indicated ABCC3 transport activity, and the reversal of this effect by MCI-715 demonstrated its inhibitory function.

Signaling Pathways and Mechanisms of Action

The in vitro studies elucidated that MCI-715 exerts its anti-proliferative effects in pancreatic cancer cells through the inhibition of ABCC3, which subsequently downregulates the STAT3 and HIF-1α signaling pathways.

Caption: MCI-715 inhibits the ABCC3 transporter, leading to the downregulation of STAT3 and HIF-1α signaling pathways, which in turn reduces cell proliferation and promotes apoptosis in pancreatic cancer cells.

Caption: Workflow for the in vitro evaluation of MCI-715 in pancreatic cancer, encompassing cell-based assays for efficacy and mechanistic studies to elucidate the mode of action.

Breast Cancer Studies

Public communications have indicated that MCI-715 has also been evaluated in pre-clinical models of breast cancer, with effectiveness reported to be comparable to tamoxifen. These studies were noted to have been conducted by Dr. Clinton Grubbs at the University of Alabama at Birmingham. However, as of the current date, detailed in vitro data, including specific cell lines, IC50 values, and comprehensive experimental protocols from these breast cancer studies, have not been made publicly available in peer-reviewed literature. Therefore, a detailed technical summary for the in vitro studies of MCI-715 in breast cancer cannot be provided at this time.

Conclusion

The early in vitro studies of MCI-715 have provided a strong rationale for its further development as a therapeutic agent for pancreatic cancer. The compound effectively inhibits the ABCC3 transporter, leading to the suppression of key oncogenic signaling pathways and a reduction in cancer cell proliferation. While promising results in breast cancer models have been reported, the public availability of detailed in vitro data is pending. Future research will likely focus on further elucidating the mechanism of action of MCI-715 in different cancer types and its potential for combination therapies.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of TAK-715

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Compound Information

TAK-715 is an orally active small molecule that has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis.[1] Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress.[2][3]

Quantitative Data Summary: Binding Affinity and In Vitro Potency

The binding affinity and inhibitory potency of TAK-715 have been characterized through various in vitro assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity.

| Parameter | Value | Species/Cell Line | Reference(s) |

| In Vitro Potency | |||

| IC₅₀ for p38α MAPK | 7.1 nM | Cell-free assay | [4][5][6][7] |

| IC₅₀ for p38β MAPK | 200 nM | Cell-free assay | [3][4][6] |

| IC₅₀ for LPS-stimulated TNF-α release | 48 nM | Human monocytic THP-1 cells | [4][5][6] |

| Selectivity | |||

| (p38β/p38α) | ~28-fold | [5] | |

| IC₅₀ for p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | >10 µM | [5][6] |

| Parameter | Value | Species | Route of Administration | Reference(s) |

| In Vivo Efficacy | ||||

| Inhibition of LPS-induced TNF-α production | 87.6% at 10 mg/kg | Mice | Oral (p.o.) | [6] |

Signaling Pathway and Mechanism of Action

TAK-715 functions as an ATP-competitive inhibitor of p38α MAPK.[3] The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors.[2] This leads to the activation of upstream MAP Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP Kinase Kinases (MAP2Ks), specifically MKK3 and MKK6. These MAP2Ks then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a range of downstream substrates, including other kinases and transcription factors, which results in the regulation of gene expression for inflammatory mediators.[2] TAK-715 binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation of downstream targets.[3]

Caption: The p38 MAPK signaling cascade and the inhibitory action of TAK-715.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. The following are protocols for key experiments used to characterize the binding and activity of TAK-715.

In Vitro p38α Kinase Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of TAK-715 on its primary molecular target, the p38α kinase.

Objective: To determine the IC₅₀ value of TAK-715 for p38α MAPK.

Materials:

-

Recombinant human p38α enzyme

-

Biotinylated substrate peptide (e.g., ATF2)

-

Adenosine triphosphate (ATP)

-

TAK-715

-

Kinase assay buffer

-

Microtiter plates

-

Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for Homogeneous Time-Resolved Fluorescence - HTRF)

Methodology:

-

Prepare serial dilutions of TAK-715 in dimethyl sulfoxide (B87167) (DMSO) and subsequently dilute in the kinase assay buffer.

-

Add the recombinant p38α enzyme to the wells of a microtiter plate.

-

Add the various dilutions of TAK-715 to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a solution containing ethylenediaminetetraacetic acid (EDTA).

-

Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.

-

Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro p38α kinase inhibition assay.

THP-1 Cell-Based TNF-α Release Assay

This cell-based assay measures the ability of TAK-715 to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[8][9]

Objective: To determine the cellular potency of TAK-715 by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release.

Materials:

-

Human monocytic THP-1 cells

-

Lipopolysaccharide (LPS)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

TAK-715

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

TNF-α ELISA kit

Methodology:

-

Culture THP-1 monocytes and seed them into 96-well plates.

-

(Optional) Differentiate the monocytes into macrophage-like cells by treating them with PMA (e.g., 10-100 ng/mL) for 24-48 hours, followed by a wash to remove the PMA.[8]

-

Prepare serial dilutions of TAK-715.

-

Pre-incubate the differentiated cells with the various compound dilutions for 1-2 hours.

-

Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well, excluding the negative controls.

-

Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plates and carefully collect the supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value based on the dose-dependent inhibition of TNF-α release.

Caption: Workflow for the THP-1 cell-based TNF-α release assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 7. TAK 715 | p38 MAPK inhibitor | Hello Bio [hellobio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Preliminary Toxicity Profile of the Antimalarial Compound WJM-715: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of WJM-715, a novel aryl amino acetamide (B32628) derivative under investigation as a potent antimalarial agent. This compound exerts its parasiticidal activity by targeting the Plasmodium falciparum STAR-related lipid transfer 1 protein (PfSTART1), a mechanism distinct from currently available antimalarial drugs.[1] This document is intended to provide researchers, scientists, and drug development professionals with a detailed summary of the available preclinical safety data, experimental methodologies, and the putative mechanism of action.

Executive Summary

This compound is a promising antimalarial tool compound with demonstrated activity against P. falciparum.[1] Preliminary in vitro safety assessments indicate that the aryl amino acetamide scaffold, to which this compound belongs, generally exhibits low cytotoxicity against human cell lines. However, specific quantitative toxicity data for this compound is not yet publicly available. The compound has shown improved aqueous solubility and modest metabolic stability in rat hepatocytes, although challenges remain regarding its metabolic stability in human liver microsomes and its short in vivo half-life in murine models.[1] Further toxicological studies are required to fully characterize the safety profile of this compound for potential clinical development.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. The aryl amino acetamide class of compounds has been identified as a promising scaffold, with this compound being an optimized analogue that targets PfSTART1.[1] Understanding the preliminary toxicity profile of this compound is a critical step in its preclinical development pathway. This guide synthesizes the currently available, albeit limited, public information on the safety of this compound and related compounds.

In Vitro Cytotoxicity Assessment

While specific cytotoxicity data for this compound has not been published, studies on closely related N-aryl acetamides have reported a lack of significant cytotoxicity against the human hepatoma cell line, HepG2.[2] This suggests a favorable preliminary safety profile for this class of compounds.

Table 1: Summary of In Vitro Cytotoxicity Data for Related N-Aryl Acetamides

| Compound Class | Cell Line | Assay | Cytotoxicity Metric (CC50) | Reference |

| N-Aryl Acetamides | HepG2 | CellTiter-Glo | > 40 µM | [2] |

Experimental Protocols

The following sections detail the generalized experimental protocols typically employed for the in vitro cytotoxicity screening of new antimalarial candidates. It is presumed that similar methodologies would be utilized for the formal toxicological evaluation of this compound.

Cell Culture

The human hepatoma cell line, HepG2, is a standard model for in vitro cytotoxicity testing of xenobiotics due to its metabolic capabilities.

-

Cell Line: HepG2 (human liver cancer cell line)

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1x10^6 cells/well and incubated for 18 hours to allow for cell adherence.[3]

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24-48 hours.[3]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the P. falciparum STAR-related lipid transfer 1 protein (PfSTART1).[1] This protein is crucial for the development of the parasite within red blood cells. At present, there is no published data on the specific signaling pathways in mammalian cells that may be affected by this compound. The focus of the current research has been on its antimalarial activity.

Proposed Experimental Workflow for Toxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro toxicity assessment of a novel antimalarial compound like this compound.

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Discussion and Future Directions

The preliminary data on the aryl amino acetamide class of antimalarials suggests a promising safety profile, characterized by low in vitro cytotoxicity. However, the lack of specific toxicological data for this compound is a significant gap in its preclinical assessment. Future studies should focus on:

-

Quantitative in vitro cytotoxicity: Determining the CC50 of this compound against a panel of human cell lines (e.g., HepG2, HEK293, and a hematopoietic cell line).

-

In vivo toxicology: Conducting acute and repeated-dose toxicity studies in rodent models to assess systemic toxicity and identify potential target organs.

-

Safety pharmacology: Evaluating the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Mechanism-based toxicity: Investigating potential off-target effects and interactions with mammalian signaling pathways.

A thorough toxicological evaluation is paramount to de-risk the progression of this compound, or other analogues from this class, towards clinical development as a novel antimalarial therapy.

Conclusion

This compound represents a novel class of antimalarial compounds with a unique mechanism of action. While the preliminary information on the aryl amino acetamide scaffold is encouraging from a safety perspective, a comprehensive and specific preliminary toxicity profile for this compound is not yet publicly available. The experimental protocols and workflows outlined in this guide provide a framework for the necessary future toxicological studies that will be essential to determine the potential of this compound as a safe and effective treatment for malaria.

References

Methodological & Application

Application Notes and Protocols for WJM-715 (Bph-715) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing WJM-715 (also referred to as Bph-715), a potent dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS), in cell culture experiments. Inhibition of these enzymes prevents the prenylation of small GTPases, which are crucial for various cellular functions including proliferation, survival, and migration.

Mechanism of Action

This compound is a lipophilic bisphosphonate that targets the mevalonate (B85504) pathway, specifically inhibiting FPPS and GGPPS. This dual inhibition blocks the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential lipid moieties for the post-translational modification of small GTPases like Ras, Rho, Rac, and Rap. Prenylation anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. By preventing prenylation, this compound effectively inactivates these signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: Mechanism of action of this compound.

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes expected quantitative data from Western blot analysis of cells treated with this compound, demonstrating the anticipated decrease in the active, membrane-associated forms of small GTPases due to the inhibition of their prenylation.[1]

| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |

| Unprenylated Rap1A | Control (Vehicle) | 1.0 ± 0.15 | 1.0 |

| This compound (100 nM) | 4.2 ± 0.5 | 4.2 | |

| This compound (500 nM) | 8.9 ± 1.2 | 8.9 | |

| Total RhoA | Control (Vehicle) | 1.0 ± 0.1 | 1.0 |

| This compound (100 nM) | 0.9 ± 0.12 | 0.9 | |

| This compound (500 nM) | 0.95 ± 0.1 | 0.95 | |

| Phospho-Akt (Ser473) | Control (Vehicle) | 1.0 ± 0.2 | 1.0 |

| This compound (100 nM) | 0.6 ± 0.1 | 0.6 | |

| This compound (500 nM) | 0.3 ± 0.05 | 0.3 | |

| Cleaved Caspase-3 | Control (Vehicle) | 1.0 ± 0.18 | 1.0 |

| This compound (100 nM) | 2.5 ± 0.4 | 2.5 | |

| This compound (500 nM) | 5.1 ± 0.7 | 5.1 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular response to this compound treatment.

Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for cell culture and treatment with this compound. Specific conditions should be optimized for each cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.[2]

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[2]

-

Preparation of Working Solutions: Prepare working solutions of this compound in complete cell culture medium by diluting the stock solution. It is recommended to perform serial dilutions to ensure accurate final concentrations.[3] Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[3]

-

Treatment: Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Western Blot Analysis

This protocol details the analysis of protein expression changes following this compound treatment.[1]

1. Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1] b. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[1] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][4] d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1][2] f. Collect the supernatant containing the protein lysate.[2]

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1][5]

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer.[1] b. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[1] c. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.[1] d. Run the gel at a constant voltage until the dye front reaches the bottom.[1]

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][2]

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1] b. Incubate the membrane with primary antibodies (e.g., anti-unprenylated Rap1A, anti-RhoA, anti-phospho-Akt, anti-cleaved Caspase-3) overnight at 4°C.[1] c. Wash the membrane three times with TBST.[1] d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2] e. Wash the membrane three times with TBST.[1][2]

6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[1] b. Capture the chemiluminescent signal using a digital imaging system.[1] c. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[1]

Caption: Western blot analysis workflow.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This protocol describes the detection of apoptosis by flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[6][7][8][9]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.[6]

-

For suspension cells, collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

-

Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2] b. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2] c. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[2] b. Analyze the cells by flow cytometry within 1 hour.[2] c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.[2]

Interpretation of Results:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (or an artifact of cell handling)

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-rad.com [bio-rad.com]

- 5. static.igem.org [static.igem.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. biologi.ub.ac.id [biologi.ub.ac.id]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WJM-715 Animal Model Administration

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial investigations into the compound WJM-715 suggest its role as a novel, selective Estrogen-Related Receptor gamma (ERRγ) agonist with potential therapeutic applications in metabolic diseases such as obesity and type 2 diabetes. However, a comprehensive review of publicly available scientific literature and databases did not yield specific studies detailing the administration of this compound to animal models. The information presented herein is therefore based on general knowledge of ERRγ agonism, typical experimental designs involving diabetic mouse models (e.g., db/db mice), and standard protocols for compound administration. These notes and protocols are intended to serve as a foundational guide and must be adapted and validated through rigorous, compound-specific preclinical research.

Introduction to this compound and ERRγ

Estrogen-Related Receptor gamma (ERRγ) is a nuclear receptor that plays a crucial role in regulating cellular energy metabolism.[1][2][3] It is highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and liver.[3] ERRγ is involved in the transcriptional control of genes related to mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation.[1][3] Agonism of ERRγ is a promising therapeutic strategy for metabolic disorders due to its potential to enhance energy expenditure and improve glucose homeostasis.[2] this compound has been identified as a selective agonist of ERRγ, suggesting its potential to modulate these metabolic pathways.

Animal Model Selection: The db/db Mouse

For studying the anti-diabetic effects of a compound like this compound, the db/db mouse is a widely used and relevant model. These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype that closely mimics human type 2 diabetes, including obesity, hyperglycemia, and insulin (B600854) resistance.[4]

Table 1: General Characteristics of the db/db Mouse Model

| Characteristic | Description |

| Genetic Background | Spontaneous mutation of the leptin receptor (Lepr^db) |

| Phenotype | Severe obesity, chronic hyperglycemia, hyperinsulinemia followed by insulin deficiency, insulin resistance.[4] |

| Typical Age for Study | 6-8 weeks of age, when the diabetic phenotype is well-established. |

| Housing | Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water. |

| Monitoring | Regular monitoring of body weight, food and water intake, and blood glucose levels. |

Experimental Design and Protocols

The following protocols are generalized and should be optimized for specific experimental goals.

Protocol 1: this compound Formulation and Administration

Objective: To prepare and administer this compound to db/db mice.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution containing DMSO and PEG)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

-

Balance

-

Vortex mixer and/or sonicator

Procedure:

-

Dose Calculation: Determine the appropriate dose of this compound based on preliminary in vitro efficacy and toxicity studies. A typical starting dose for a novel agonist might range from 1 to 50 mg/kg body weight.

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution. If using a suspension like CMC, sprinkle the powder into the water while stirring to avoid clumping.

-

Add this compound to the vehicle.

-

Vortex and/or sonicate the mixture until a homogenous suspension or solution is achieved. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the exact volume of the formulation to be administered. The volume should not exceed 10 mL/kg.

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

-

Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound formulation.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress immediately after administration and at regular intervals.

-

-

Dosing Regimen: Administration is typically once daily (q.d.) for a period of 4 to 8 weeks.

Protocol 2: Monitoring of Metabolic Parameters

Objective: To assess the effect of this compound on key metabolic parameters in db/db mice.

Materials:

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Pipettes

-

ELISA kits for insulin, lipids, etc.

Procedures:

-

Body Weight and Food/Water Intake: Measure and record daily or weekly.

-

Fasting Blood Glucose:

-

Fast mice for 4-6 hours.

-

Collect a small drop of blood from the tail vein.

-

Measure glucose levels using a glucometer. This is typically done weekly.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Perform at the beginning and end of the treatment period.

-

Fast mice overnight (approximately 16 hours).

-

Administer a bolus of glucose (typically 2 g/kg) via oral gavage.

-

Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Perform at a separate time from the OGTT.

-

Fast mice for 4-6 hours.

-

Administer human insulin (typically 0.75-1.0 U/kg) via intraperitoneal injection.

-

Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Terminal Blood and Tissue Collection:

-

At the end of the study, euthanize mice according to approved IACUC protocols.

-

Collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, cholesterol, and other relevant biomarkers.

-

Collect tissues such as liver, skeletal muscle, and adipose tissue. Snap-freeze in liquid nitrogen for gene expression or protein analysis, or fix in formalin for histology.

-

Data Presentation

Quantitative data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison between treatment and control groups.

Table 2: Example of Metabolic Parameters to be Measured

| Parameter | Vehicle Control Group | This compound Treatment Group (Dose X mg/kg) | This compound Treatment Group (Dose Y mg/kg) | p-value |

| Initial Body Weight (g) | ||||

| Final Body Weight (g) | ||||

| Change in Body Weight (g) | ||||

| Daily Food Intake ( g/day ) | ||||

| Fasting Blood Glucose (mg/dL) | ||||

| Fasting Plasma Insulin (ng/mL) | ||||

| OGTT AUC (mg/dLmin) | ||||

| ITT AUC (mg/dLmin) | ||||

| Plasma Triglycerides (mg/dL) | ||||

| Plasma Cholesterol (mg/dL) |

Data should be presented as mean ± SEM (Standard Error of the Mean).

Visualization of Signaling Pathways and Workflows

ERRγ Signaling Pathway in Metabolism

The activation of ERRγ by an agonist like this compound is expected to influence downstream targets that control metabolic processes.

Caption: Proposed signaling pathway of this compound via ERRγ activation.

Experimental Workflow for this compound Administration in db/db Mice

A clear workflow is essential for the consistent execution of animal studies.

References

- 1. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse Agonist of Nuclear Receptor ERRγ Mediates Antidiabetic Effect Through Inhibition of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orphan Nuclear Receptor Estrogen-Related Receptor γ (ERRγ) Is Key Regulator of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MCI-715 in Cancer Research

Disclaimer: Initial searches for "WJM-715" did not yield a specific cancer research compound. Based on the available scientific literature, it is highly probable that this is a typographical error and the intended compound is MCI-715 , a novel inhibitor of the ABCC3 transporter. The following application notes and protocols are based on the published research for MCI-715.

Application Notes

Introduction to MCI-715

MCI-715 is a synthetic, small-molecule inhibitor of the ATP-binding cassette sub-family C member 3 (ABCC3), also known as the multidrug resistance-associated protein 3 (MRP3).[1] Developed by the laboratory of Dr. Gary Piazza, MCI-715 has demonstrated significant anti-cancer activity in preclinical models of pancreatic and breast cancer.[1] ABCC3 is an ATP-dependent efflux pump that is overexpressed in several cancer types and is associated with chemotherapy resistance and poor prognosis.[1] By inhibiting ABCC3, MCI-715 represents a promising therapeutic strategy to overcome drug resistance and suppress tumor progression.

Mechanism of Action

MCI-715 exerts its anti-cancer effects by directly inhibiting the transport function of the ABCC3 protein. In pancreatic ductal adenocarcinoma (PDAC), the inhibition of ABCC3 by MCI-715 leads to the dysregulation of key oncogenic signaling pathways. Specifically, treatment with MCI-715 has been shown to decrease the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Y705) and reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α).[2][3] The disruption of the STAT3 and HIF1α signaling cascades ultimately leads to an induction of apoptosis, as evidenced by increased caspase 3/7 activity and cleavage of caspase 3.[2] The expression of ABCC3 in PDAC has been linked to mutations in the tumor suppressor gene TP53.[1][4][5]

Applications in Cancer Research

-

Overcoming Multidrug Resistance: As an inhibitor of the ABCC3 efflux pump, MCI-715 can be utilized in studies to investigate the reversal of resistance to common chemotherapeutic agents that are substrates of ABCC3.

-

Inhibition of Pancreatic Cancer Progression: Preclinical studies have shown that MCI-715 significantly decreases PDAC cell proliferation and clonal expansion in vitro. In in vivo models, including xenografts and patient-derived xenografts (PDXs), MCI-715 has been shown to slow tumor growth and increase survival rates.[1][5]

-

Breast Cancer Prevention and Treatment: MCI-715 has been reported to be effective in a preclinical model of breast cancer prevention, with efficacy comparable to tamoxifen. This suggests its potential as a chemopreventive agent or as a therapeutic for breast cancer.

-

Studying ABCC3-Mediated Signaling: MCI-715 serves as a valuable chemical probe to elucidate the downstream signaling pathways regulated by the transport activity of ABCC3 in various cancer models.

Quantitative Data

Table 1: In Vitro Efficacy of MCI-715 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | Treatment | Effect on pSTAT3 Y705 | Effect on HIF1α | Caspase 3/7 Activity |

| AsPC1 | 10 µM MCI-715 (48h) | Decrease | Decrease | Increase |

| HPAFII | 10 µM MCI-715 (48h) | Decrease | Decrease | Increase |

| CFPAC-1 | 10 µM MCI-715 (24h) | Decrease | Decrease | Increase |

| Data is derived from qualitative descriptions and representative images from published research.[2] |

Experimental Protocols

Protocol 1: ABCC3 Inhibition Assay (Calcein AM Efflux Assay)

This protocol is a representative method to assess the inhibitory activity of MCI-715 on the ABCC3 transporter function using the fluorescent substrate Calcein AM.

Materials:

-

HEK293T cells transiently transfected with a human ABCC3 expression vector (or a cancer cell line endogenously overexpressing ABCC3).

-

Untransfected or mock-transfected HEK293T cells as a negative control.

-

Calcein AM (stock solution in DMSO).

-

MCI-715 (stock solution in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-